molecular formula C15H16N4O2S B2915142 1-Morpholino-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)ethanone CAS No. 872987-39-8

1-Morpholino-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)ethanone

Cat. No.: B2915142
CAS No.: 872987-39-8
M. Wt: 316.38
InChI Key: YZLKBABAUYLXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Morpholino-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C15H16N4O2S and its molecular weight is 316.38. The purity is usually 95%.
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Biological Activity

1-Morpholino-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a morpholine ring, a pyridine ring, and a thioether linkage to a pyridazine moiety, which contributes to its diverse chemical reactivity and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S with a molecular weight of 316.38 g/mol. Its structure can be summarized as follows:

Component Description
Morpholine RingA six-membered ring containing one nitrogen atom.
Pyridine RingA six-membered aromatic ring containing one nitrogen atom.
Thioether LinkageA sulfur atom connecting the pyridine and ethanone moieties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer and leukemia cells. The mechanism of action appears to involve the inhibition of specific enzymes related to cell cycle regulation and apoptosis pathways.

Case Study: In vitro studies demonstrated that the compound significantly reduced the viability of MCF-7 breast cancer cells, with an IC50 value indicating effective cytotoxicity. Further investigations revealed that the compound induces apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for developing new anticancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membrane integrity, leading to cell lysis.

Table: Antimicrobial Activity Results

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Enzyme Inhibition

This compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. Notably, it has been tested for its inhibitory effects on xanthine oxidase, an enzyme implicated in gout and other inflammatory conditions.

Research Findings: The compound exhibited an IC50 value of approximately 72 µM against xanthine oxidase, indicating moderate inhibitory activity. This suggests potential applications in treating conditions associated with elevated uric acid levels .

Pharmacological Studies

Further pharmacological studies are essential to fully understand the therapeutic potential and safety profile of this compound. Investigations into its pharmacokinetics and toxicity are ongoing, with early results indicating favorable absorption and distribution characteristics in animal models.

Properties

IUPAC Name

1-morpholin-4-yl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c20-15(19-6-8-21-9-7-19)11-22-14-4-3-13(17-18-14)12-2-1-5-16-10-12/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLKBABAUYLXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.